For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 2-Chloro-6-Methylphenyl Isothiocyanate
Abstract
2-Chloro-6-methylphenyl isothiocyanate is a substituted aromatic isothiocyanate that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a reactive isothiocyanate group ortho to both a chlorine atom and a methyl group, dictates its chemical reactivity and potential biological activity. This document provides a comprehensive overview of the core chemical properties of 2-Chloro-6-methylphenyl isothiocyanate, including its physicochemical characteristics, spectroscopic data, reactivity profile, and relevant experimental protocols. Furthermore, it explores the compound's interaction with biological systems, highlighting a key signaling pathway, and outlines essential safety and handling procedures.
Chemical and Physical Properties
2-Chloro-6-methylphenyl isothiocyanate is an organic compound characterized by an isothiocyanate functional group attached to a 2-chloro-6-methylphenyl ring.[1] This substitution pattern contributes to its specific reactivity and physical properties.[1] The compound is typically a colorless to yellow or brown liquid with a pungent odor characteristic of isothiocyanates.[1] It exhibits good solubility in common organic solvents but has limited solubility in water.[1]
Table 1: Physicochemical Properties of 2-Chloro-6-Methylphenyl Isothiocyanate
| Property | Value | Source(s) |
| IUPAC Name | 1-Chloro-2-isothiocyanato-3-methylbenzene | ChemSpider |
| Synonyms | 2-Chloro-6-methylphenyl isothiocyanate | [1] |
| CAS Number | 19241-34-0 | [1] |
| Molecular Formula | C₈H₆ClNS | [1] |
| Molecular Weight | 183.66 g/mol | [1] |
| Appearance | Colorless to yellow/brown liquid | [1] |
| Boiling Point | Est. 240-250 °C (Atm. pressure) | Estimated based on analogs[2] |
| Density | Est. 1.2-1.3 g/mL at 25 °C | Estimated based on analogs[3] |
| Solubility | Soluble in organic solvents; limited in water | [1] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 2-Chloro-6-Methylphenyl Isothiocyanate
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |
| ¹H-NMR | Ar-H (Aromatic Protons) | δ 7.0 - 7.5 ppm | The three protons on the aromatic ring will appear as a complex multiplet pattern. |
| -CH₃ (Methyl Protons) | δ ~2.3 - 2.5 ppm | Singlet, shifted downfield due to the aromatic ring. | |
| ¹³C-NMR | -N=C =S (Isothiocyanate) | δ ~130 - 140 ppm | This peak is often broad and can be of low intensity due to quadrupolar relaxation and the dynamics of the NCS group.[4] |
| Ar-C (Aromatic Carbons) | δ ~125 - 140 ppm | Multiple peaks corresponding to the six carbons of the benzene ring. | |
| -CH₃ (Methyl Carbon) | δ ~18 - 22 ppm | A single peak for the methyl carbon. | |
| IR Spectroscopy | -N=C=S Stretch (asymm.) | 2000 - 2200 cm⁻¹ | Very strong, sharp, and characteristic absorption band for the isothiocyanate group.[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | Medium to weak absorption.[6] | |
| C-H Stretch (Alkyl) | 2850 - 3000 cm⁻¹ | Medium to weak absorption from the methyl group.[6] | |
| C=C Stretch (Aromatic) | ~1450 - 1600 cm⁻¹ | Multiple medium to strong bands.[5] | |
| C-Cl Stretch | ~700 - 800 cm⁻¹ | Medium to strong absorption. |
Reactivity and Synthetic Applications
The chemistry of 2-Chloro-6-methylphenyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C=S) group. This carbon is highly susceptible to attack by a wide range of nucleophiles, making the compound a versatile building block in organic synthesis.
Nucleophilic Addition Reactions
The primary reaction pathway involves the addition of nucleophiles across the C=N or C=S bond. This reactivity is fundamental to its use in synthesizing a variety of heterocyclic compounds and substituted thioureas, which are often investigated for their pharmacological properties.
-
Reaction with Amines: Primary and secondary amines readily react with the isothiocyanate to form the corresponding N,N'-disubstituted thioureas. This is one of the most common applications of isothiocyanates.
-
Reaction with Alcohols and Thiols: Alcohols and thiols can add to the isothiocyanate group to form thiocarbamates and dithiocarbamates, respectively.
-
Reaction with Hydrazines: Reaction with hydrazine and its derivatives leads to the formation of thiosemicarbazides, which are precursors to various five-membered heterocyclic rings.
Below is a diagram illustrating the general reactivity of the isothiocyanate group.
Caption: General reaction of an isothiocyanate with a nucleophile.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, analysis, and a representative reaction of 2-Chloro-6-methylphenyl isothiocyanate.
Synthesis of 2-Chloro-6-methylphenyl Isothiocyanate
This protocol describes a common method for the synthesis of aryl isothiocyanates from the corresponding aniline using carbon disulfide and a desulfurizing agent. The starting material, 2-chloro-6-methylaniline, is commercially available.
Materials:
-
2-Chloro-6-methylaniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia (NH₄OH)
-
Lead(II) nitrate (Pb(NO₃)₂) or another suitable desulfurizing agent (e.g., phosgene, thiophosgene - use with extreme caution).
-
Ethanol
-
Water
-
Diethyl ether
-
Calcium chloride (CaCl₂)
-
Round-bottom flask, reflux condenser, dropping funnel, steam distillation apparatus, separatory funnel.
Procedure:
-
Formation of Dithiocarbamate Salt: In a flask cooled in an ice bath (0-10°C), dissolve 2-chloro-6-methylaniline (1 equivalent) in ethanol. To this solution, add carbon disulfide (1.5 equivalents).
-
Slowly add concentrated aqueous ammonia (1.2 equivalents) dropwise while stirring vigorously. The temperature should be maintained below 35°C.
-
A precipitate of the ammonium dithiocarbamate salt should form. Allow the mixture to stand, ideally overnight, to ensure complete precipitation.
-
Filter the crystalline salt, wash it with cold diethyl ether to remove unreacted starting materials, and air dry.
-
Decomposition to Isothiocyanate: Dissolve the dried dithiocarbamate salt in a suitable volume of cold water in a large round-bottom flask equipped for steam distillation.
-
While stirring, slowly add an aqueous solution of lead(II) nitrate (1 equivalent). A heavy precipitate of lead sulfide will form.
-
Immediately begin steam distillation. The volatile 2-Chloro-6-methylphenyl isothiocyanate will co-distill with the water.
-
Work-up and Purification: Collect the distillate in a receiving flask. The isothiocyanate will appear as an oily layer.
-
Extract the distillate with diethyl ether. Combine the organic layers and wash with a dilute acid solution (e.g., 1 M HCl) and then with water.
-
Dry the ethereal solution over anhydrous calcium chloride.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield the pure 2-Chloro-6-methylphenyl isothiocyanate.
Below is a workflow diagram for the synthesis protocol.
Caption: Workflow for the synthesis of the title compound.
Spectroscopic Analysis Protocol
Objective: To confirm the identity and purity of the synthesized 2-Chloro-6-methylphenyl isothiocyanate.
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire the ¹H NMR spectrum. Expected signals include a multiplet in the aromatic region (7.0-7.5 ppm) and a singlet for the methyl group (~2.4 ppm).
-
Acquire the proton-decoupled ¹³C NMR spectrum. Expected signals include multiple peaks in the aromatic region, a peak for the methyl carbon, and the characteristic (often broad) peak for the isothiocyanate carbon.[4]
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
The most prominent and diagnostic peak to identify is the strong, sharp absorption band for the asymmetric stretch of the -N=C=S group, expected between 2000 and 2200 cm⁻¹.[5]
-
Other expected bands include C-H stretches for the aromatic and methyl groups and C=C stretches for the aromatic ring.[5][6]
Biological Activity and Signaling Pathways
Isothiocyanates (ITCs) are a class of phytochemicals known for a range of biological activities, including antioxidant, anti-inflammatory, and chemopreventive effects. A primary mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Activation of the Nrf2-ARE Pathway
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, initiating their transcription.[9] These genes encode for a suite of protective proteins, including phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 - NQO1) and antioxidant proteins (e.g., Heme oxygenase-1 - HO-1), which help protect the cell from oxidative stress and inflammation.[5]
The diagram below illustrates the activation of the Nrf2 pathway by an isothiocyanate.
Caption: Activation of the Nrf2-ARE pathway by isothiocyanates.
Safety and Handling
Isothiocyanates as a class are considered hazardous compounds and should be handled with appropriate care.
-
Toxicity: Isothiocyanates are generally toxic if swallowed, inhaled, or in contact with skin.[4] They can be corrosive and cause severe skin burns and eye damage.[4] Some individuals may develop an allergic skin reaction.[4]
-
Handling: Always handle 2-Chloro-6-methylphenyl isothiocyanate in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][11] Avoid breathing vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] The compound may be moisture-sensitive.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Conclusion
2-Chloro-6-methylphenyl isothiocyanate is a reactive chemical intermediate with significant potential for the synthesis of complex organic molecules. Its properties are defined by the interplay of the chloro, methyl, and isothiocyanate substituents on the aromatic ring. The high electrophilicity of the isothiocyanate carbon makes it a prime target for nucleophilic attack, enabling the construction of diverse molecular scaffolds, particularly thioureas and related heterocycles. Like other isothiocyanates, it is expected to exhibit biological activity, potentially through the modulation of cellular defense pathways such as Nrf2. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This guide provides the foundational technical information required for its safe and effective use in a research and development setting.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. 2-Methylphenyl isothiocyanate for synthesis 614-69-7 [sigmaaldrich.com]
- 3. 2-CHLOROPHENYL ISOTHIOCYANATE | 2740-81-0 [chemicalbook.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. rsc.org [rsc.org]
- 8. 614-69-7 CAS MSDS (2-Methylphenyl isothiocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. epfl.ch [epfl.ch]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
